(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
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Overview
Description
®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid derivative featuring a trifluoromethyl group attached to the phenyl ring
Mechanism of Action
Target of Action
It is known to be a derivative of phenylalanine , an essential amino acid that plays a crucial role in various biological processes.
Mode of Action
As a phenylalanine derivative , it may interact with biological systems in a similar manner to phenylalanine, influencing the secretion of anabolic hormones, supplying fuel during exercise, and potentially affecting mental performance during stress-related tasks .
Biochemical Pathways
As a derivative of phenylalanine , it might be involved in the same pathways as phenylalanine, such as protein synthesis and the production of neurotransmitters.
Result of Action
As a phenylalanine derivative , it may have similar effects to phenylalanine, which include influencing the secretion of anabolic hormones and potentially affecting mental performance during stress-related tasks .
Biochemical Analysis
Biochemical Properties
As a derivative of phenylalanine, it may interact with enzymes, proteins, and other biomolecules involved in protein synthesis and metabolism
Cellular Effects
Amino acids and their derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . The reaction conditions are optimized to ensure good functional group tolerance and high yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The scalability of these methods is crucial for producing sufficient quantities for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions are typically mild to moderate, ensuring the stability of the trifluoromethyl group.
Major Products
The major products formed from these reactions include oximes, nitriles, difluoromethyl derivatives, and various substituted phenylpropanoic acids.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is used as a building block for synthesizing more complex fluorinated compounds. Its unique trifluoromethyl group enhances the stability and reactivity of the resulting molecules .
Biology
In biological research, this compound is studied for its potential as a bioisostere in drug design. The trifluoromethyl group can mimic the properties of other functional groups, making it valuable in the development of pharmaceuticals.
Medicine
In medicine, ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is investigated for its potential therapeutic applications. Its unique chemical structure may offer advantages in terms of bioavailability and metabolic stability.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials. Its trifluoromethyl group imparts desirable properties such as increased hydrophobicity and chemical resistance.
Comparison with Similar Compounds
Similar Compounds
- ®-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid
- ®-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
- ®-3-Amino-3-(3-(difluoromethyl)phenyl)propanoic acid
Uniqueness
®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is unique due to the position of the trifluoromethyl group on the phenyl ring. This specific positioning can influence the compound’s reactivity and interaction with molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
(3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXBASRNQXYUIP-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375874 |
Source
|
Record name | (3R)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
793663-51-1 |
Source
|
Record name | (3R)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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